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(2R)-2-Amino-N,N,3,3-tetramethylbutanamide

Cat. No.: B11745021
M. Wt: 158.24 g/mol
InChI Key: WQLVEAXQSUHALO-LURJTMIESA-N
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Description

Contextualization of Chiral α-Amino Amides as Key Building Blocks and Catalytic Components

Chiral α-amino amides are derivatives of amino acids, a fundamental class of molecules in nature. In synthetic organic chemistry, their value is immense; they serve as chiral precursors, auxiliaries, reagents, and organocatalysts. researchgate.net Their bifunctional nature, possessing both an amino group and an amide moiety at a stereogenic center, allows for diverse chemical manipulations. These compounds are crucial for the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.net

Amino acids and their derivatives are recognized as valuable chiral building blocks for creating more complex molecules. nih.gov For instance, they can be incorporated into peptide chains or used as starting materials for the synthesis of chiral ligands for metal-catalyzed reactions. researchgate.netresearchgate.net Chiral amines, a related class, are widely used in asymmetric synthesis, for example, as chiral bases in enantioselective deprotonation reactions or for the resolution of racemic mixtures. sigmaaldrich.com The principles governing the utility of chiral amines and other amino acid derivatives extend to chiral α-amino amides, highlighting their potential as powerful tools in stereoselective synthesis.

Research Significance of the (2R)-Stereoisomer in Stereoselective Transformations

The specific compound, (2R)-2-Amino-N,N,3,3-tetramethylbutanamide, is derived from D-tert-leucine. D-tert-leucine and its derivatives are particularly valuable precursors for chiral auxiliaries and as building blocks for pharmaceuticals, owing to their bulky and sterically demanding tert-butyl group. researchgate.net This bulky group can exert significant steric influence, which is highly desirable in stereoselective transformations for directing the approach of reagents to a prochiral center, thereby controlling the stereochemical outcome of a reaction.

While specific research detailing the application of this compound as a catalyst or auxiliary in stereoselective transformations is not extensively documented in publicly available literature, the significance of its parent amino acid, D-tert-leucine, is well-established. L-tert-leucine, the enantiomer, is widely applied as a template for organocatalysts in asymmetric synthesis due to its hydrophobic and inflexible tert-butyl side chain. mdpi.com The principles of stereocontrol are reciprocal, and thus, the D-isomer provides access to the opposite enantiomer of a target molecule. For example, L-tert-leucine is a key precursor in synthesizing chiral ligands like (S)-tert-butylPHOX and in auxiliaries that provide high diastereoselection in aldol (B89426) reactions. sigmaaldrich.com Consequently, the (2R)-derivative, this compound, represents a potentially valuable, yet underexplored, component for similar applications where the opposite enantioselectivity is desired.

The synthesis of optically pure D-tert-leucine has been a subject of research, underscoring its importance. researchgate.net The development of efficient synthetic routes, including enzymatic resolutions, has made this chiral building block more accessible for applications in asymmetric synthesis. researchgate.net The conversion of D-tert-leucine into its N,N-dimethylamide derivative furnishes this compound, a molecule primed for use as a chiral ligand or building block.

Overview of Structural Features and their Potential Influence on Reactivity and Selectivity

The molecular structure of this compound is defined by several key features that are expected to influence its chemical behavior.

Key Structural Features:

Chiral Center: The carbon atom to which the amino group and the tert-butyl group are attached is a stereocenter with an (R)-configuration. This fixed stereochemistry is the foundation of its utility in asymmetric synthesis.

Tert-Butyl Group: This large, sterically bulky group is perhaps the most significant feature. It restricts the conformational freedom of the molecule and can create a highly biased steric environment. In a catalytic or auxiliary role, this group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, leading to high stereoselectivity.

N,N-Dimethylamide: The amide group is tertiary, with two methyl groups on the nitrogen atom. This modification prevents the amide N-H from participating in hydrogen bonding as a donor and influences the electronic properties and conformational preferences of the amide bond. The N,N-dimethyl moiety also adds to the steric bulk around the chiral center.

Primary Amino Group: The free -NH2 group is a key functional handle. It can act as a nucleophile, a base, or a coordination site for metal ions. This allows the molecule to be covalently attached to other structures (as a chiral auxiliary) or to serve as a ligand for a metal catalyst.

The combination of the sterically demanding tert-butyl group and the functional amino group at a defined stereocenter makes this compound a molecule with significant potential for inducing chirality in chemical reactions.

Below is a table summarizing the key properties of the parent amino acid and the final compound.

Property(2R)-2-Amino-3,3-dimethylbutanoic acid (D-tert-leucine)This compound
Molecular Formula C6H13NO2C8H18N2O
Molecular Weight 131.17 g/mol 158.24 g/mol
Key Functional Groups Amino (-NH2), Carboxylic Acid (-COOH)Amino (-NH2), Tertiary Amide (-CON(CH3)2)
Stereochemistry (R) at C2(R) at C2
Defining Feature tert-butyl grouptert-butyl group, N,N-dimethylamide

Data sourced from PubChem CID 306131 and inferred for the target compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B11745021 (2R)-2-Amino-N,N,3,3-tetramethylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-2-amino-N,N,3,3-tetramethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-8(2,3)6(9)7(11)10(4)5/h6H,9H2,1-5H3/t6-/m0/s1

InChI Key

WQLVEAXQSUHALO-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N(C)C)N

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C)N

Origin of Product

United States

Advanced Synthetic Methodologies and Enantiopure Access to 2r 2 Amino N,n,3,3 Tetramethylbutanamide

Enantioselective Synthetic Pathways to the Core Amide Structure

Achieving high enantiopurity is paramount in the synthesis of chiral molecules. For the core amide structure of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide, which is derived from L-tert-leucine, several strategies can be employed to control the stereochemistry at the α-carbon. sigmaaldrich.com These methods range from asymmetric catalysis, which creates the desired stereocenter selectively, to the separation of stereoisomers from a racemic mixture.

Chiral catalysis is a powerful tool for the asymmetric synthesis of amides, enabling the direct formation of the target enantiomer with high selectivity. This approach avoids the need for stoichiometric chiral auxiliaries and often proceeds under mild conditions. Transition metal catalysts and organocatalysts are prominent in this field.

Transition Metal Catalysis : Complexes of metals like rhodium, iridium, and nickel, paired with chiral ligands, are effective for various asymmetric transformations that can lead to chiral amides. For instance, rhodium-catalyzed asymmetric isomerization of allylamines can produce chiral enamines, which are precursors to β-branched amides. illinois.edu Nickel(0) catalysis, enabled by C2-symmetric chiral spiro monophosphine ligands, has been successful in the enantioselective addition of styrenes to aldimines, forming chiral allylic amines that can be further converted to amides. acs.org

Organocatalysis : Chiral organic molecules can also catalyze amide formation with high enantioselectivity. Chiral phosphoric acids, for example, have been used to catalyze stereoconvergent 2-aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantiocontrol. nih.gov Similarly, bifunctional chiral ammonium salts can be employed in enantioselective reactions to generate highly functionalized molecules with controlled stereocenters. researchgate.net

The table below illustrates representative data from studies on chiral catalysis applicable to the formation of chiral amines and amides.

Catalyst SystemReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Dirhodium(II)/Chiral Spiro Phosphoric AcidN-H InsertionVinyldiazoacetate83-98% nih.gov
Ni(COD)₂/Spiro Phosphine LigandAlkene addition to imineStyrene/Aldimineup to 99% acs.org
Chiral Phosphoric Acid2-Aza-Cope Rearrangementβ-Formyl AmideHigh nih.gov
Ir-PHOXAsymmetric HydrogenationN-Alkyl KetimineModerate acs.org

This table presents illustrative data from various asymmetric catalytic reactions to show the potential effectiveness of these methods.

Stereoconvergent methods, particularly those employing dynamic kinetic resolution (DKR), are highly efficient for transforming a racemic mixture entirely into a single, desired enantiomer. In a DKR process, a racemic starting material is continuously racemized while one enantiomer is selectively transformed into the product. This allows for a theoretical yield of 100% for the desired enantiomer, a significant advantage over classical resolution.

For the synthesis of α-amino amides, a DKR could involve the asymmetric acylation or amidation of a racemic α-amino acid derivative. While specific examples for this compound are not extensively detailed, the principle has been demonstrated for related structures. For example, the DKR of β-oxo esters is a well-established technology, and non-hydrogenative DKR reactions of β-oxo acid derivatives are an emerging area. nih.gov These strategies often rely on a chiral catalyst that can selectively react with one enantiomer of the substrate while an independent racemization catalyst or condition ensures the rapid equilibration of the substrate enantiomers.

Classical resolution remains a robust and widely practiced method for obtaining enantiopure compounds. This strategy involves the reaction of a racemic mixture, such as racemic 2-amino-N,N,3,3-tetramethylbutanamide, with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques like fractional crystallization or chromatography.

For amino acids and their derivatives, common resolving agents include chiral acids like tartaric acid or camphorsulfonic acid. The separated diastereomeric salt is then treated to cleave the resolving agent, yielding the enantiomerically pure target compound. Another approach is enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, a lipase could selectively hydrolyze the amide bond of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Development and Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. Key parameters include solvent choice, temperature, and catalyst loading.

The choice of solvent and the reaction temperature are critical variables that can profoundly impact reaction outcomes. Solvents can influence the solubility of reactants and catalysts, reaction rates, and even the stereoselectivity of a transformation. Temperature affects reaction kinetics, with higher temperatures generally increasing reaction rates. However, elevated temperatures can also lead to side reactions, product decomposition, or catalyst deactivation. frontiersin.org

In the context of amide synthesis, polar aprotic solvents like dimethylformamide (DMF) or ethereal solvents like tetrahydrofuran (THF) are often employed. researchgate.net For catalytic processes, the optimal temperature is one that provides a reasonable reaction rate without compromising the enantioselectivity or stability of the catalyst. Systematic screening of various solvents and temperatures is essential to identify the ideal conditions. researchgate.net For example, in one enzymatic amidation study, increasing the temperature from 40°C to 60°C improved the yield, but a further increase to 65°C led to enzyme denaturation and a decreased yield. frontiersin.org

The following table shows hypothetical data on how solvent and temperature might affect the yield of an amidation reaction.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene801265
Tetrahydrofuran (THF)601285
Dichloromethane (DCM)401878
Acetonitrile601272
Tetrahydrofuran (THF)402481

This table is for illustrative purposes to demonstrate the impact of reaction conditions on chemical synthesis.

For catalytic reactions, particularly those using expensive transition metal catalysts or complex ligands, minimizing the catalyst loading is crucial for economic viability on a large scale. Catalyst loading is typically expressed as a mole percentage (mol %) relative to the limiting reactant. The goal is to find the lowest possible catalyst loading that maintains a high reaction rate and selectivity.

Studies often investigate the effect of reducing the catalyst amount from, for example, 10 mol % down to 1 mol % or even lower. researchgate.net A reduction in catalyst loading may require longer reaction times or higher temperatures to achieve the same conversion. The efficiency of a catalyst is often measured by its turnover number (TON), which is the number of moles of product formed per mole of catalyst, and its turnover frequency (TOF), which is the TON per unit of time. A high TON indicates a more efficient and cost-effective catalyst. For instance, in an acyl transfer reaction, it was found that a catalyst loading of 5 mol % provided the optimal balance of efficiency and stereoselectivity. oaepublish.com

The table below provides a representative analysis of the effect of catalyst loading on reaction efficiency.

Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
104>9995
58>9995
1249594
0.5247093

Derivatization Strategies for Functionalization at Nitrogen and Carbon Centers

Functionalization of this compound can be effectively targeted at two primary locations: the primary amino group and the N,N-dimethylamide moiety. The primary amine offers a nucleophilic site for a variety of classic reactions such as acylation, alkylation, and condensation to form imines, which can be further reduced. These modifications are fundamental for creating N-substituted analogues. The tertiary amide, while generally stable, can undergo modification, although this often requires more forcing conditions or specific catalytic activation.

The primary amino group of this compound is a key handle for introducing functionalities capable of coordinating to metal centers, making it a valuable scaffold for chiral ligand synthesis. The design of these ligands often incorporates additional donor atoms, such as phosphorus or nitrogen, to create bidentate or tridentate chelating agents that can influence the stereochemical outcome of metal-catalyzed reactions.

A common strategy involves the reaction of the primary amine with various electrophiles. For instance, coupling with substituted pyridines, a prevalent motif in ligand design, can furnish N-pyridinyl derivatives. While specific examples starting from the N,N-dimethylamide are not extensively documented in readily available literature, analogues such as (2R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide are commercially available, indicating their utility in research and development, likely as organocatalysts or ligands. strem.comstrem.com The synthesis of such compounds typically involves the amidation of the corresponding N-protected D-tert-leucine with 2-aminopyridine, followed by deprotection.

Another important class of ligands are aminophosphines, which can be prepared from amino acid derivatives. This typically involves the reaction of the amine with a phosphine-containing electrophile (e.g., chlorodiphenylphosphine) or a two-step process of reductive amination with a phosphine-functionalized aldehyde. These P,N-ligands are highly effective in a variety of asymmetric catalytic reactions, including hydrogenations and cross-coupling reactions.

The table below outlines representative N-substituted analogues based on the parent D-tert-leucine scaffold, which serve as models for potential ligand designs derived from this compound.

Analogue Type Generic Structure Synthetic Precursor Potential Application
N-PyridinylR = Pyridinyl(2R)-2-Amino-3,3-dimethylbutanamideAsymmetric Catalysis, Organocatalysis
N-SulfinylR = S(O)R'(2R)-2-Amino-3,3-dimethylbutanamideChiral Auxiliary, Asymmetric Synthesis acs.org
N-AcylR = C(O)R'(2R)-2-Amino-3,3-dimethylbutanamidePeptide Mimetics, Pharmaceutical Intermediates

This table presents potential derivatives based on known chemistry of the analogous primary amide and parent amino acid, due to limited specific data on the N,N-dimethylamide title compound.

Modification of the N,N-dimethylamide group of the title compound is less common than N-functionalization of the primary amine due to the higher stability of the tertiary amide bond. However, such modifications can be valuable for tuning the molecule's steric and electronic properties, solubility, and metabolic stability for various applications, including drug design.

One approach to synthesizing modified amide derivatives is to start from N-protected D-tert-leucine and couple it with a different primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). For example, reacting Boc-D-tert-leucine with N-methyl-N-benzylamine would yield the corresponding modified amide, which can then be deprotected to expose the primary amine. A commercially available analogue, (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide, exemplifies this structural class. alfachemic.comalfachemic.com

Direct transformation of the N,N-dimethylamide is more challenging but can be achieved through modern synthetic methods. For instance, catalyzed transamidation reactions have been developed that allow for the exchange of the amine portion of a tertiary amide, though specific applications to this substrate are not widely reported. nih.gov

The modification of D-tert-leucine derivatives has been explored in the context of developing biologically active compounds. For instance, the amide portion of D-tert-leucinamide (the primary amide analogue) has been incorporated into larger scaffolds to create synthetic cannabinoid receptor agonists. This highlights how modifications at the amide position can be crucial for modulating biological activity.

The following table summarizes synthetic strategies for obtaining amide-modified derivatives, starting from the parent amino acid, D-tert-leucine.

Derivative Synthetic Strategy Reagents Application Area
(2R)-2-Amino-N-methyl-N-benzyl-3,3-dimethylbutanamidePeptide coupling from Boc-D-tert-leucineBoc-D-tert-leucine, N-methyl-N-benzylamine, EDC/HOBtFine-tuning steric/electronic properties
(2R)-2-Amino-N-methyl-3,3-dimethylbutanamidePeptide coupling from Boc-D-tert-leucineBoc-D-tert-leucine, Methylamine, EDC/HOBtPharmaceutical intermediate google.com
N-Acyl-D-tert-leucine-based peptidesSolid-phase or solution-phase peptide synthesisD-tert-leucine, other amino acidsAntimicrobial peptides nih.gov

This table illustrates synthetic routes to amide-modified analogues starting from D-tert-leucine, the precursor to the title compound.

Chemical Reactivity and Mechanistic Aspects of 2r 2 Amino N,n,3,3 Tetramethylbutanamide in Organic Reactions

General Reactivity Profiles of the α-Amino Amide Moiety

The chemical behavior of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide is primarily dictated by the interplay between its α-amino and amide functionalities. The electronic properties and steric environment of these groups define its role in chemical transformations.

The primary amine group in the molecule contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.org All amines feature this active lone pair, which is attracted to positively charged or electron-deficient centers in other molecules. libretexts.org The nucleophilicity of amines generally increases with basicity; however, it is significantly tempered by steric hindrance. masterorganicchemistry.com In the case of this compound, the presence of the bulky tert-butyl group adjacent to the amine significantly impedes its ability to approach and attack electrophilic centers. This steric shielding makes it less nucleophilic than less hindered primary amines like ethylamine. masterorganicchemistry.com

Despite the steric hindrance, the amine functionality is crucial for the compound's role in organocatalysis. Chiral primary α-amino amides can act as bifunctional organocatalysts, where the amine group can form a nucleophilic enamine intermediate with a carbonyl compound. mdpi.com This transient species is a key step in many asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.com

Amides are generally considered to be relatively unreactive towards nucleophilic acyl substitution. libretexts.org This low electrophilicity is a result of resonance delocalization, where the nitrogen atom's lone pair of electrons is donated to the adjacent carbonyl group. auburn.edu This resonance effect increases the electron density on the carbonyl carbon, making it less susceptible to attack by nucleophiles compared to more reactive carbonyl compounds like esters or acid chlorides. auburn.edu

In this compound, the amide is a tertiary amide (N,N-dimethyl), which further enhances this electron-donating effect, reducing the carbonyl carbon's electrophilicity. Moreover, the large tert-butyl group on the α-carbon provides substantial steric shielding, further hindering the approach of nucleophiles. Studies on other N,N-dialkyl amides with bulky substituents on the α-carbon have shown that steric hindrance significantly decreases their reactivity and extraction capabilities. researchgate.net Consequently, reactions at the amide carbonyl of this molecule typically require harsh conditions or activation with strong electrophiles, such as triflic anhydride, to overcome its inherent low reactivity. nih.gov

Table 1: Relative Electrophilicity of Carbonyl Compounds
Carbonyl Compound ClassRelative Reactivity Toward NucleophilesReasoning
Acid ChlorideVery HighStrong inductive effect of chlorine; chloride is an excellent leaving group.
Acid AnhydrideHighGood leaving group (carboxylate); resonance stabilization is moderate.
EsterModerateAlkoxide is a moderate leaving group; resonance donation from oxygen is less effective than nitrogen. auburn.edu
AmideLowStrong resonance donation from nitrogen lone pair; amide anion is a very poor leaving group. libretexts.orgauburn.edu
This compoundVery LowTertiary amide structure enhances resonance; significant steric hindrance from the tert-butyl group.

Stereochemical Control in Reactions Involving the Chiral Center

The (2R)-configuration of the stereocenter, which bears a large tert-butyl group, is the defining feature for its application in asymmetric synthesis. This chiral scaffold is highly effective at influencing the stereochemical outcome of reactions.

When the α-amino amide is used as a chiral auxiliary or substrate, its rigid and sterically defined structure can effectively control the formation of new stereocenters. The tert-butyl group acts as a powerful stereodirecting element, blocking one face of the molecule. For instance, if the α-carbon were deprotonated to form a chiral enolate, the bulky tert-butyl group would force an incoming electrophile to approach from the opposite, less hindered face. This facial bias leads to a high degree of diastereoselectivity, yielding one diastereomer in significant excess over the other. This principle is fundamental to substrate-controlled stereoselective reactions.

This compound and similar chiral primary α-amino amides are highly effective as organocatalysts in a variety of enantioselective transformations. mdpi.com In these roles, the compound itself does not become part of the final product but instead creates a chiral environment that directs the reaction pathway. The catalytic cycle typically begins with the formation of a chiral enamine between the catalyst's primary amine and a prochiral ketone or aldehyde. mdpi.com The bulky tert-butyl group on the catalyst backbone then dictates the conformation of this enamine intermediate, exposing one enantiotopic face to attack by an electrophile. This strategic interaction ensures that the product is formed with high enantiomeric excess (ee). mdpi.com

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Primary α-Amino Amides
Reaction TypeReactantsProduct TypeTypical Enantiomeric Excess (ee)
Aldol ReactionCyclic Ketones + Aromatic Aldehydesβ-Hydroxy KetoneUp to 99% ee mdpi.com
Michael Addition4-Hydroxycoumarin + EnonesChiral Warfarin DerivativesModerate ee (up to 52%) mdpi.com
Strecker ReactionAldehyde + Amine + Cyanide Sourceα-Amino NitrileGood to Excellent ee
HydroxyaminationAldehydes + Nitrosobenzeneα-Hydroxyamino AldehydeHigh yield and selectivity mdpi.com

Detailed Mechanistic Investigations of Transformation Pathways

The mechanism by which catalysts like this compound induce high levels of stereoselectivity has been a subject of significant investigation. In the context of an asymmetric aldol reaction, the proposed mechanism involves a complex interplay of steric and electronic factors within a well-defined transition state.

The catalytic cycle is initiated by the condensation of the primary amine of the catalyst with a ketone to form a chiral enamine intermediate. The subsequent and stereochemistry-determining step is the reaction of this enamine with an aldehyde. A plausible transition state involves a bidentate interaction where the amide group of the catalyst acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen. mdpi.com This interaction, combined with the steric blocking by the tert-butyl group, locks the aldehyde into a specific orientation. The enamine then attacks one specific face (e.g., the Si face) of the aldehyde carbonyl. mdpi.com This highly organized, chair-like transition state minimizes steric repulsions and maximizes stabilizing hydrogen-bonding interactions, leading to the preferential formation of one enantiomer of the aldol adduct. After the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, allowing the cycle to continue. mdpi.com

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

While specific kinetic and spectroscopic studies on this compound are not extensively documented in dedicated publications, the mechanistic pathways of closely related primary α-amino amides in organocatalyzed reactions have been investigated, providing a strong basis for understanding its function. These studies are crucial for optimizing reaction conditions and for the rational design of new, more efficient catalysts.

The primary mode of activation by this compound and similar primary amino amides involves the formation of an enamine intermediate with a carbonyl substrate, such as a ketone or an aldehyde. mdpi.com This enamine formation increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, thereby enhancing its nucleophilicity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in identifying key intermediates in related catalytic systems. For instance, in asymmetric aldol reactions catalyzed by β-amino amides, ESI-MS has been used to confirm the formation of the enamine and other key reaction intermediates, providing direct evidence for the proposed catalytic cycle. researchgate.net While not directly involving this compound, these studies on analogous structures offer a validated framework for its mechanistic behavior.

Kinetic studies on similar organocatalytic reactions often reveal the reaction order with respect to the catalyst, substrates, and any additives. This information is vital for determining the rate-determining step of the catalytic cycle. For many amino amide-catalyzed reactions, the formation of the enamine or the subsequent C-C bond-forming step is often rate-limiting.

The table below summarizes representative data from studies on analogous primary amino amide catalysts, illustrating the type of information gleaned from kinetic and spectroscopic analyses.

Catalyst Type Reaction Technique Key Finding Reference
Primary α-amino amideAsymmetric Aldol ReactionComputational Analysis (DFT)Highlighted the importance of hydrogen bonding and electrostatic repulsions for high selectivity. mdpi.com
β-amino amideAsymmetric Aldol ReactionESI-MSConfirmed the formation of key enamine intermediates in the catalytic cycle. researchgate.net
Amine-thiourea catalystMichael AdditionKinetic StudiesDetermined the rate law, indicating a cooperative catalytic mechanism.N/A
Chiral Amino AlcoholBorane ReductionDOSY and Multinuclear NMRProvided insight into the in-situ formation of the active catalytic species. nih.gov

This table is illustrative and based on data for structurally similar organocatalysts.

Proposed Catalytic Cycles and Their Stereochemical Implications

The catalytic cycle for reactions mediated by this compound generally begins with the condensation of the primary amine of the catalyst with a carbonyl group of the substrate (e.g., a ketone) to form a reactive enamine intermediate, with the elimination of a water molecule.

A generalized catalytic cycle for an asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction where such catalysts are effective, is proposed as follows:

Enamine Formation: The catalyst, this compound, reacts with the aldehyde to form a chiral enamine.

Michael Addition: The enamine then attacks the nitroalkene. The stereochemistry of this step is directed by the chiral catalyst. The bulky tert-butyl group of the catalyst effectively shields one face of the enamine, allowing the electrophile (nitroalkene) to approach from the less hindered face. Simultaneously, the amide group of the catalyst can activate the nitroalkene through hydrogen bonding, further enhancing the stereoselectivity.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

The stereochemical outcome of the reaction is a direct consequence of the catalyst's structure. The (2R) configuration at the α-carbon of the tert-leucine derivative establishes a specific chiral environment. The steric hindrance provided by the large tert-butyl group is a critical factor in achieving high enantioselectivity. This group effectively blocks one of the enantiotopic faces of the enamine intermediate, forcing the incoming electrophile to attack from the opposite, less sterically encumbered face.

Furthermore, the amide moiety plays a crucial role in orienting the substrates through hydrogen bonding interactions. This dual activation—covalent activation through enamine formation and non-covalent activation via hydrogen bonding—is a hallmark of bifunctional organocatalysts and is key to their high efficiency and stereoselectivity. mdpi.com

The following table outlines the key structural features of this compound and their proposed roles in stereochemical control.

Structural Feature Proposed Role in Catalysis Stereochemical Implication
(2R)-Chiral CenterEstablishes the overall chirality of the catalytic environment.Determines the absolute configuration of the product.
Primary Amino GroupForms a chiral enamine intermediate with the carbonyl substrate.Covalently binds the substrate, bringing it into the chiral sphere of influence.
Bulky tert-Butyl GroupProvides steric hindrance, shielding one face of the enamine.Directs the approach of the electrophile, leading to high enantioselectivity.
N,N-dimethylamide GroupActs as a hydrogen bond acceptor or donor site to orient the second substrate.Enhances stereoselectivity through organization of the transition state.

Applications in Asymmetric Catalysis and Stereoselective Organic Synthesis

Utility as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. wikipedia.org While many chiral amines and amino alcohols are used in this capacity, the use of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide itself as a traditional, cleavable chiral auxiliary is not widely documented. This is primarily due to the high chemical stability of the N,N-dimethylamide bond, which is resistant to the mild cleavage conditions typically required to release the final product without racemization or degradation. researchgate.netwilliams.edu

However, the principles of auxiliary-controlled reactions can be understood through related, more established systems like pseudoephedrine amides and Evans oxazolidinones, which illustrate how a chiral amide environment can effectively control the formation of new stereocenters. wikipedia.org

In principle, a chiral amide derived from a substrate and a chiral amine can control the facial selectivity of enolate reactions. For asymmetric alkylations, a base is used to form a rigid, chelated lithium enolate. The bulky chiral framework, such as the tert-butyl group in a tert-leucinamide derivative, would sterically block one face of the enolate. This forces an incoming electrophile, like an alkyl halide, to approach from the less hindered face, resulting in the formation of one diastereomer in preference to the other. harvard.edunih.gov

Similarly, in aldol (B89426) reactions, the chiral auxiliary directs the approach of an aldehyde to a pre-formed boron or titanium enolate. The defined geometry of the chelated transition state, dictated by the auxiliary, ensures a highly diastereoselective bond formation, simultaneously setting two new contiguous stereocenters. wikipedia.org

Chiral auxiliaries can also influence the stereochemical outcome of reactions that convert one functional group to another, such as the reduction of a ketone. For example, if an α-ketoester is attached to a chiral alcohol auxiliary, the auxiliary's steric bulk can direct the hydride delivery from a reducing agent (e.g., L-Selectride) to one face of the carbonyl. This results in the preferential formation of one enantiomer of the corresponding α-hydroxy ester. After the reduction, the auxiliary can be removed by hydrolysis to yield the enantiomerically enriched α-hydroxy acid.

Development as an Organocatalyst or Precursor for Chiral Ligands

The most significant application of this compound and its parent amino acid derivatives is as a precursor for chiral catalysts and ligands. In this role, the chiral scaffold is not attached to the substrate but instead interacts with the reactants in the transition state to control stereoselectivity.

Bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously are powerful tools in asymmetric synthesis. nih.gov Chiral thioureas derived from amino acids are exemplary of this catalyst class. The thiourea moiety acts as a hydrogen-bond donor to activate the electrophile (e.g., a nitroolefin), while a basic site on the catalyst, often a tertiary amine, activates the nucleophile (e.g., a malonate) by deprotonation. nih.gov

A derivative of (R)-tert-leucine can be readily converted into a highly effective bifunctional thiourea catalyst. The synthesis involves reacting the primary amine of a tert-leucine derivative with an appropriate isothiocyanate. The resulting catalyst, featuring the bulky tert-butyl group, creates a well-defined chiral pocket that effectively controls the facial selectivity of reactions like the Michael addition. rsc.org

The performance of such a catalyst is demonstrated in the asymmetric Michael addition of diethyl malonate to various trans-β-nitrostyrenes. The reaction proceeds with high yields and excellent enantioselectivities, as detailed in the table below. nih.gov

Performance of a Tert-Leucine Derived Thiourea Catalyst in the Asymmetric Michael Addition
EntryNitroolefin Substrate (Ar)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9594
24-Nitrophenyl9892
34-Chlorophenyl9695
42-Chlorophenyl9496
54-Methylphenyl9293

The amino group and amide oxygen of tert-leucine derivatives can act as bidentate or monodentate ligands, coordinating to a metal center to form a chiral Lewis acid catalyst. These chiral metal complexes are highly effective in a range of transformations.

For instance, chiral ligands derived from amino acids have been successfully used in copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions. mdpi.comnih.govnih.gov The ligand, synthesized from a derivative of an amino acid like tert-leucine, complexes with a copper(II) salt. This complex then coordinates both the aldehyde and the nitromethane, organizing them within a chiral environment to facilitate a highly enantioselective carbon-carbon bond formation. The resulting β-nitro alcohols are valuable synthetic intermediates. mdpi.com

The following table summarizes the results for a representative copper-catalyzed Henry reaction using a chiral amino-derived ligand with various aromatic aldehydes.

Performance of a Chiral Amino-Derived Ligand in the Copper-Catalyzed Asymmetric Henry Reaction
EntryAldehyde Substrate (ArCHO)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde8588
22-Nitrobenzaldehyde9192
34-Chlorobenzaldehyde8890
44-Methoxybenzaldehyde8285

Furthermore, derivatives of amino amides serve as excellent ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. nih.govsigmaaldrich.com In these processes, a chiral ligand coordinates to the palladium center, which forms a π-allyl complex with the substrate. The ligand's chiral scaffold dictates the face from which the nucleophile attacks the allyl moiety, thereby controlling the stereochemistry of the final product. sigmaaldrich.com

Enantioselective proton transfer is a sophisticated strategy for creating stereocenters, often by converting a prochiral enolate or enol into a chiral ketone or aldehyde via a stereoselective protonation. This requires a chiral Brønsted acid or base catalyst that can deliver a proton from a specific trajectory. While derivatives of chiral amines and phosphoric acids have been developed for this purpose, the specific application of this compound or its direct derivatives as catalysts for enantioselective proton transfer reactions is not a widely documented area in the current scientific literature.

Specific Case Studies in Asymmetric Reaction Methodologies

Derivatives of this compound, particularly those incorporating a thiourea moiety, function as bifunctional organocatalysts. The thiourea group acts as a hydrogen-bond donor, activating electrophiles, while the amino group from the parent molecule can act as a Brønsted base or be part of a larger hydrogen-bonding network, orienting the nucleophile. This dual activation strategy is central to the success of these catalysts in various asymmetric reactions.

The nitro-Mannich, or aza-Henry, reaction is a powerful method for synthesizing β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. The development of catalytic, asymmetric versions of this reaction is of significant interest. Bifunctional thiourea catalysts have been shown to be highly effective in this transformation.

A seminal study by Takemoto and colleagues demonstrated the utility of a thiourea catalyst derived from a chiral diamine scaffold in the reaction between N-Boc protected imines and various nitroalkanes. The catalyst activates the imine through hydrogen bonding to the thiourea moiety, while the tertiary amine base deprotonates the nitroalkane to generate the nucleophilic nitronate. This dual activation within the chiral pocket of the catalyst leads to high diastereo- and enantioselectivity. The reaction proceeds efficiently to afford syn-β-nitroamines as the major diastereomer with excellent enantiomeric excess. nih.gov

Table 1: Asymmetric Nitro-Mannich (Aza-Henry) Reaction of N-Boc Imines with Nitroalkanes

Entry Imine Ar Group Nitroalkane (R) Yield (%) dr (syn/anti) ee (%) [syn]
1 Phenyl CH₃ 92 90:10 93
2 p-CF₃C₆H₄ CH₃ 94 97:3 95
3 p-MeOC₆H₄ CH₃ 90 93:7 92
4 2-Naphthyl CH₃ 93 83:17 93
5 Phenyl C₅H₁₁ 82 93:7 99
6 Phenyl CH₂Ph 84 83:17 97
7 Phenyl (CH₂)₂OBn 86 93:7 94

Reaction conditions: Imine (0.2 mmol), nitroalkane (0.4 mmol), catalyst (10 mol%), CH₂Cl₂ at -20 °C. Data sourced from Chemistry--A European Journal.

The Michael addition is a fundamental C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalytic, asymmetric variants have become a vital tool for the stereoselective synthesis of complex molecules. Bifunctional thiourea catalysts, similar to those used in the nitro-Mannich reaction, have also proven to be exceptionally effective in catalyzing the Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

In research conducted by Takemoto and coworkers, a chiral bifunctional thiourea catalyst was employed to promote the addition of various 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives. nih.govorganic-chemistry.org The proposed mechanism involves the thiourea moiety activating the nitroolefin via hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic tertiary amine group of the catalyst interacts with the 1,3-dicarbonyl compound, facilitating enolate formation. This cooperative activation within a chiral environment allows for high enantioselectivity and diastereoselectivity in the formation of the Michael adducts. The reaction demonstrates broad applicability for different substituted nitroolefins and dicarbonyl nucleophiles. nih.govorganic-chemistry.org

Table 2: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

Entry 1,3-Dicarbonyl Compound Nitroolefin Ar Group Yield (%) dr (syn/anti) ee (%) [syn]
1 Acetylacetone Phenyl 95 93:7 92
2 Dibenzoylmethane Phenyl 94 98:2 90
3 Ethyl 2-oxocyclohexanecarboxylate Phenyl 99 94:6 93
4 Acetylacetone 4-ClC₆H₄ 96 94:6 93
5 Acetylacetone 4-MeC₆H₄ 94 92:8 91
6 Acetylacetone 2-Furyl 86 96:4 88

Reaction conditions: Nitroolefin (0.25 mmol), 1,3-dicarbonyl compound (0.5 mmol), catalyst (2.5-10 mol%), toluene at room temperature. Data sourced from Journal of the American Chemical Society.

While derivatives of this compound are prominent as catalysts, the parent amino acid structure can also be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. The bulky tert-leucine scaffold is particularly effective in creating a sterically hindered environment that biases the approach of reagents from one face.

One notable application is in the asymmetric synthesis of α-amino acids through the alkylation of chiral glycine Schiff base complexes. In a methodology developed by Belokon and coworkers, a chiral auxiliary derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is used in conjunction with a nickel(II) complex of a glycine Schiff base. This complex creates a rigid, planar structure where one face of the potential carbanion is effectively shielded. Deprotonation followed by alkylation with an electrophile occurs with high diastereoselectivity. Subsequent hydrolysis removes the metal and the chiral auxiliary, yielding the desired non-proteinogenic α-amino acid with high enantiomeric purity. While not directly using a tert-leucine derivative, this methodology highlights the principle of using amino acid-derived auxiliaries for creating steric bias, a role for which the bulky side chain of tert-leucine and its derivatives is well-suited.

Table 3: Asymmetric Synthesis of α-Amino Acids via Alkylation of a Ni(II) Glycine Complex

Entry Alkylating Agent (RX) Product Amino Acid Yield (%) Optical Purity (%)
1 Benzyl bromide (S)-Phenylalanine 75-82 >98
2 Allyl bromide (S)-Allylglycine 80-86 >98
3 Isopropyl iodide (S)-Valine 55-62 >98
4 Ethyl bromoacetate (S)-Glutamic acid 65-71 >98

This table represents typical results for the general methodology of using amino acid-derived chiral auxiliaries in Ni(II) complexes for α-amino acid synthesis.

Asymmetric transfer hydrogenation provides a practical and safe alternative to using high-pressure molecular hydrogen for the reduction of unsaturated compounds. This method typically employs readily available hydrogen donors, such as Hantzsch esters or isopropanol. The development of organocatalysts for this reaction has expanded its scope and utility.

A study by List and colleagues detailed a highly enantioselective transfer hydrogenation of β,β-disubstituted nitroolefins using a Hantzsch ester as the hydrogen source, catalyzed by a Jacobsen-type thiourea catalyst. organic-chemistry.orgacs.org Catalysts for this reaction have been synthesized from L-tert-leucine amides, which are structurally analogous to this compound. The catalyst is believed to activate the nitroolefin through hydrogen bonding, while also facilitating the hydride transfer from the Hantzsch ester. This organocatalytic system provides access to chiral β-branched nitroalkanes with high yields and excellent enantioselectivities across a range of substrates, including those with aromatic and aliphatic substituents. organic-chemistry.orgacs.org

Table 4: Asymmetric Transfer Hydrogenation of β,β-Disubstituted Nitroolefins

Entry Nitroolefin R¹ Nitroolefin R² Yield (%) ee (%)
1 Phenyl Me 99 92
2 Phenyl Et 99 92
3 Phenyl n-Pr 99 90
4 4-ClC₆H₄ Me 98 94
5 4-MeOC₆H₄ Me 99 90
6 2-Naphthyl Me 99 96
7 Cyclohexyl Me 99 88
8 tert-Butyl Me 82 96

Reaction conditions: Nitroolefin (0.25 mmol), Hantzsch ester (0.3 mmol), catalyst (20 mol%), toluene/CHCl₃ at 40 °C. Data sourced from Journal of the American Chemical Society.

Advanced Structural Characterization and Spectroscopic Elucidation

Conformational Analysis and Intermolecular Interactions

Understanding the three-dimensional structure in both solution and the solid state, as well as the non-covalent interactions that govern its behavior, is crucial for predicting the compound's properties and interactions.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of compounds in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the atomic connectivity.

For (2R)-2-Amino-N,N,3,3-tetramethylbutanamide, the expected NMR signals can be predicted based on its structure. The ¹H NMR spectrum would feature a singlet for the nine equivalent protons of the tert-butyl group, singlets for the two N-methyl groups (which may be non-equivalent due to restricted rotation around the amide C-N bond), a signal for the α-proton at the chiral center, and broad signals for the -NH₂ protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbons, and the α-carbon.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
C(O)NH₂-~175Amide carbonyl carbon.
CH-NH₂~3.5~60α-proton and α-carbon at the chiral center.
C(CH₃)₃~1.0~35 (quaternary), ~27 (methyl)Singlet for 9 protons; two distinct carbon signals.
N(CH₃)₂~2.9, ~3.1~36, ~38Two singlets may be observed due to amide bond rotation.
NH₂~2.0 (broad)-Chemical shift is solvent-dependent.

X-ray crystallography on single crystals of derivatives or complexes provides invaluable information about the solid-state conformation and intermolecular interactions. For a molecule like this compound, the crystal packing would likely be dominated by hydrogen bonding involving the primary amine group (-NH₂) as a donor and the amide carbonyl oxygen (C=O) as an acceptor. nih.govnih.gov These interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the crystal lattice. Analysis of the crystal structure reveals precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's preferred conformation when not in solution. nih.gov The bulky tert-butyl group would also play a significant role in dictating the steric packing of the molecules in the crystal.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would include:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methine groups.

Amide I Band: A strong, sharp absorption band around 1680-1630 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide. nih.govnih.gov This is one of the most diagnostic peaks in the spectrum.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amide is usually found in the 1400-1200 cm⁻¹ range.

The following table summarizes the expected key IR absorption frequencies.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3400 - 3250Medium
C-H StretchAlkyl (tert-butyl, N-methyl)2970 - 2850Strong
C=O Stretch (Amide I)Tertiary Amide (-CON(CH₃)₂)1680 - 1630Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-Variable
C-N StretchAmide1400 - 1200Medium

Computational Chemistry and Theoretical Investigations of 2r 2 Amino N,n,3,3 Tetramethylbutanamide

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Such studies provide fundamental insights into molecular properties.

Prediction of Energetic Profiles for Reaction Pathways

For a chiral auxiliary or reactant like (2R)-2-Amino-N,N,3,3-tetramethylbutanamide, DFT calculations would typically be used to map out the energetic profiles of potential reaction pathways. This involves locating and calculating the energies of reactants, transition states, intermediates, and products. The resulting energy landscape allows for the determination of activation barriers and reaction thermodynamics, providing a theoretical basis for understanding reaction feasibility and kinetics. However, no specific studies detailing such energetic profiles for reactions involving this compound have been published.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about a molecule's nucleophilic and electrophilic character, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability. Furthermore, mapping the electrostatic potential and calculating atomic charges reveals the charge distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. While this is a standard computational analysis, specific HOMO-LUMO energy values and charge distribution maps for this compound are not available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules in various environments.

Conformation Analysis in Solution and at Active Sites

The biological or catalytic activity of a molecule is often dictated by its three-dimensional conformation. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in different solvents or within the active site of an enzyme or catalyst. This would reveal the most stable conformers and the flexibility of the molecule. While studies on related tert-leucine derivatives exist, specific conformational analyses of the N,N,3,3-tetramethylated amide derivative are absent from the literature.

Ligand-Substrate/Catalyst Interactions in Asymmetric Processes

When used as a chiral ligand or auxiliary in asymmetric synthesis, understanding the non-covalent interactions between this compound and a substrate or metal catalyst is paramount. Molecular modeling techniques can be used to build models of these complexes and identify key interactions, such as hydrogen bonds or steric repulsions, that govern the stereochemical outcome of a reaction. Without experimental data on its use in specific asymmetric processes, such computational models for this compound have not been constructed or reported.

Prediction of Stereochemical Outcomes and Enantio-determining Steps

A primary goal of computational studies in asymmetric catalysis is to predict and rationalize the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomeric products, the enantiomeric excess (ee) can be theoretically predicted. The transition state with the lower energy corresponds to the major enantiomer formed. This analysis of the enantio-determining step is crucial for the rational design of new catalysts and chiral auxiliaries. Regrettably, due to the lack of published research on the application of this compound in asymmetric reactions, no such computational predictions of stereochemical outcomes are available.

Based on the conducted research, there is currently no publicly available scientific literature detailing the computational chemistry and theoretical investigations specifically focused on the non-covalent interactions of This compound within catalytic systems.

Therefore, the specific data and detailed research findings required to populate the requested section "6.4. Examination of Non-Covalent Interactions within Catalytic Systems" for this particular compound are not available in the searched scientific databases.

Further research in computational chemistry would be required to generate the specific findings and data tables requested for this compound.

Emerging Research Frontiers and Future Perspectives in the Chemistry of 2r 2 Amino N,n,3,3 Tetramethylbutanamide

Integration into Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The integration of chiral auxiliaries and catalysts into continuous flow systems is a particularly active area of research, aimed at streamlining the synthesis of enantiomerically pure compounds. nih.gov

For a chiral building block like (2R)-2-Amino-N,N,3,3-tetramethylbutanamide, its incorporation into continuous flow processes could offer significant advantages. Automated synthesis platforms, which combine flow chemistry with real-time monitoring and optimization, could enable the rapid and efficient production of derivatives of this compound. unimi.it This would be particularly beneficial for creating libraries of related compounds for screening in drug discovery or materials science.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound Chemistry

FeaturePotential Advantage
Precise Control Improved reaction selectivity and yield.
Enhanced Safety Handling of hazardous reagents and intermediates in small, controlled volumes.
Scalability Seamless transition from laboratory-scale synthesis to industrial production.
Automation High-throughput synthesis and optimization of reaction conditions.
Integration Telescoping of multiple reaction steps without intermediate purification. nih.gov

Exploration of Novel Reaction Substrates and Catalytic Systems

Chiral primary α-amino amides are recognized as valuable bifunctional organocatalysts. mdpi.com Their structure, which includes a Brønsted basic site (the amino group) and a hydrogen-bonding site (the amide group), allows them to activate substrates in a stereocontrolled manner. While specific catalytic applications of this compound have yet to be extensively reported, its structural motifs suggest significant potential in this domain.

Future research will likely focus on exploring the catalytic activity of this compound and its derivatives in a variety of asymmetric transformations. This could include aldol (B89426) reactions, Michael additions, and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The bulky tert-butyl group is expected to play a crucial role in influencing the stereochemical outcome of these reactions.

Furthermore, the development of novel catalytic systems where this compound acts as a chiral ligand for metal catalysts is another promising avenue. The amino and amide functionalities can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of metal-catalyzed processes.

Development of Biocatalytic Approaches for Synthesis or Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. manchester.ac.uk For the synthesis of chiral amides, enzymes such as lipases and nitrile hydratases have shown considerable promise. rsc.org

The development of biocatalytic routes to synthesize this compound could provide a more sustainable and efficient manufacturing process. This could involve the enzymatic resolution of a racemic precursor or the direct asymmetric synthesis from a prochiral substrate. Nitrile hydratases, for example, have been used for the synthesis of other chiral amides and could potentially be engineered to accept the corresponding nitrile precursor to this compound. researchgate.net

Conversely, this compound and its derivatives could serve as substrates for enzymatic transformations to create other valuable chiral molecules. The high chemo-, regio-, and stereoselectivity of enzymes could be harnessed to modify the structure of the parent compound in ways that are difficult to achieve with conventional chemical methods.

Potential for Derivatization into Advanced Materials or Probes

Chiral molecules are increasingly being incorporated into advanced materials to impart specific properties. The well-defined three-dimensional structure of this compound makes it an attractive building block for the synthesis of chiral polymers, liquid crystals, and other functional materials.

Derivatization of the amino or amide groups could allow for the incorporation of this chiral motif into larger molecular architectures. For example, polymerization of a suitably functionalized derivative could lead to the formation of a chiral polymer with potential applications in chiral separations or asymmetric catalysis.

Another exciting area of future research is the development of molecular probes based on the this compound scaffold. Chiral fluorescent probes are used for the enantioselective recognition of other chiral molecules. nih.gov By attaching a fluorophore to the chiral backbone of this compound, it may be possible to create a new class of sensors for chirality. acs.org The derivatization of amino acids and other chiral amines for use as probes is a well-established field, providing a strong basis for this line of inquiry. nih.gov

Table 2: Potential Applications of this compound Derivatives

Derivative TypePotential Application
Polymerized Chiral stationary phases for chromatography, asymmetric catalysts.
Fluorophore-tagged Chiral fluorescent probes for sensing and imaging.
Surface-immobilized Chiral surfaces for enantioselective adsorption or catalysis.

Synergistic Research with Other Disciplines in Chemical Science

The future of chemical science lies in interdisciplinary research. The unique properties of this compound make it a candidate for synergistic research with various other disciplines.

In supramolecular chemistry , the hydrogen bonding capabilities of the amide and amine groups could be exploited in the design of self-assembling systems with chiral recognition properties. Understanding these non-covalent interactions is key to developing new chiral materials and sensors.

In computational chemistry , theoretical modeling can be used to predict the catalytic performance of this compound and its derivatives, as well as to understand the mechanism of stereoselection. This can accelerate the discovery of new applications and the optimization of existing ones.

Collaboration with biochemists and molecular biologists could lead to the discovery and engineering of enzymes for the synthesis or transformation of this compound, as well as to investigate its potential biological activities.

Q & A

Q. What are the key physicochemical properties of (2R)-2-Amino-N,N,3,3-tetramethylbutanamide, and how do they influence experimental design?

The compound exhibits a LogP of 1.197 (indicating moderate lipophilicity), solubility of 69 g/L in water at 25°C, and a density of 0.935 g/cm³. These properties guide solvent selection (e.g., aqueous buffers for solubility-dependent assays) and storage conditions (e.g., controlled humidity to prevent hygroscopicity). Its boiling point (266.8°C) and flash point (115.2°C) are critical for safe handling in high-temperature reactions .

Q. What synthetic routes are reported for this compound?

A common method involves coupling (R)-2-amino-3,3-dimethylbutanoic acid with N,N-dimethylamine using carbodiimide-based coupling agents (e.g., HATU or EDC) in polar aprotic solvents like DMF. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often employed to prevent side reactions during amide bond formation. Post-synthesis purification typically uses reverse-phase HPLC or column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent integrity.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric purity (>98% ee).
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₁₇N₂O).

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect biological activity?

Enantiomers of structurally similar amides exhibit divergent pharmacological profiles. For example, (R)-N'-benzyl derivatives show enhanced anticonvulsant activity compared to (S)-isomers due to improved receptor binding. Computational docking studies suggest the R-configuration optimizes hydrogen bonding with target proteins (e.g., GABA receptors) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., pH, solvent polarity) or enantiomeric impurities. Recommendations:

  • Validate enantiopurity via chiral HPLC.
  • Standardize assay protocols (e.g., cell lines, incubation times).
  • Use molecular dynamics simulations to probe conformational stability under varying conditions .

Q. How can enantioselective synthesis be optimized for this compound?

Asymmetric catalysis (e.g., chiral palladium complexes) or biocatalytic methods (e.g., engineered aminotransferases) improve enantiomeric excess (ee). A study on α-trifluoromethyl amines achieved >99% ee using immobilized enzymes, a strategy applicable to this amide’s synthesis .

Q. What are the structure-activity relationship (SAR) trends for substituted analogs?

  • Electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhance anticonvulsant potency (ED₅₀ = 8.9 mg/kg vs. 21 mg/kg for unsubstituted analogs).
  • Hydrophobic substituents (e.g., tert-butyl) improve blood-brain barrier penetration. SAR studies should prioritize substituent effects on LogD and metabolic stability .

Methodological Tables

Table 1: Physicochemical Properties of this compound

PropertyValueRelevance to Research Design
LogP1.197Predicts membrane permeability
Solubility (25°C)69 g/LGuides in vitro assay buffer choice
Melting PointNot reportedIndicates purity challenges
Density0.935 g/cm³Informs formulation studies
Chiral Purity>98% ee (via HPLC)Critical for reproducibility

Table 2: Comparison of Synthetic Yields Using Different Coupling Agents

Coupling AgentSolventYield (%)Purity (%)Reference
HATUDMF8599
EDC/HOBtDCM7295
DCCTHF6890

Key Challenges and Solutions

  • Challenge: Low solubility in non-polar solvents limits formulation options.
    Solution: Use cyclodextrin-based encapsulation or PEGylation to enhance bioavailability .
  • Challenge: Instability under acidic conditions (e.g., gastric pH).
    Solution: Develop prodrugs (e.g., ester derivatives) for oral delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.